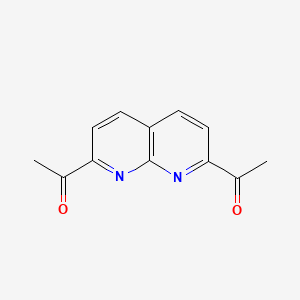

2,7-Diacetyl-1,8-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

1-(7-acetyl-1,8-naphthyridin-2-yl)ethanone |

InChI |

InChI=1S/C12H10N2O2/c1-7(15)10-5-3-9-4-6-11(8(2)16)14-12(9)13-10/h3-6H,1-2H3 |

InChI Key |

QYPPJTQFKVCGQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC2=C(C=C1)C=CC(=N2)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Diacetyl 1,8 Naphthyridine and Analogous Derivatives

Strategies for Diacetyl Group Introduction onto the 1,8-Naphthyridine (B1210474) Core

Directly introducing two acetyl groups onto the 1,8-naphthyridine skeleton is not a commonly reported method. Therefore, indirect strategies are often employed, primarily involving the functionalization of a pre-formed 1,8-naphthyridine scaffold.

Direct Acetylation Reactions at the 2,7-Positions

Currently, there is a lack of documented methods for the direct Friedel-Crafts acetylation of the 1,8-naphthyridine core at the 2 and 7 positions. The electron-deficient nature of the pyridine (B92270) rings generally makes them poor substrates for electrophilic aromatic substitution. Alternative approaches, such as those involving organometallic reagents or the oxidation of precursor molecules, are more viable.

Precursor Synthesis of 1,8-Naphthyridine Scaffolds Relevant to 2,7-Diacetyl Functionalization

The key to synthesizing 2,7-diacetyl-1,8-naphthyridine lies in the preparation of appropriately substituted 1,8-naphthyridine precursors. These precursors can then be converted to the desired diacetyl compound through subsequent chemical transformations.

Friedländer Condensation Approaches for 1,8-Naphthyridine Derivatives

The Friedländer annulation is a classical and versatile method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. wikipedia.orgjk-sci.comorganic-chemistry.orgnih.govalfa-chemistry.com This reaction involves the condensation of a 2-aminopyridine (B139424) derivative with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl.

A plausible route to a precursor for this compound is the reaction of 2,6-diaminopyridine (B39239) with a 1,3-dicarbonyl compound. For instance, the Combes reaction, a variation of the Friedländer synthesis, can be employed. The condensation of 2,6-diaminopyridine with 1,3-diketones, such as pentane-2,4-dione (acetylacetone), in the presence of a condensing agent like polyphosphoric acid (PPA), can yield 2,7-dimethyl-1,8-naphthyridine (B83737). ekb.eg This dimethyl derivative can then potentially be oxidized to the desired this compound.

The synthesis of 2,7-dimethyl-4-methoxy-1,8-naphthyridine has been reported, which is then oxidized using selenium dioxide to 4-methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde. nih.govresearchgate.net This demonstrates the feasibility of oxidizing methyl groups at the 2 and 7 positions.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2,6-Diaminopyridine | 3-Oxo-butyraldehyde dimethyl acetal | Not specified | 2-Amino-7-methyl-1,8-naphthyridine | nih.gov |

| 2,6-Diaminopyridine | 1,3-Diketones (e.g., acetylacetone) | Polyphosphoric acid (PPA) | 2,7-Disubstituted-1,8-naphthyridines | ekb.eg |

| 2-Aminonicotinaldehyde | α-Methylene carbonyl compounds | Acid or base catalysis | Substituted 1,8-naphthyridines | ekb.eg |

Organometallic Coupling Pathways (e.g., Stille, Sonogashira) to Diacetyl Precursors

Organometallic cross-coupling reactions provide a powerful tool for the introduction of various functional groups onto heterocyclic scaffolds. wikipedia.org To utilize these methods for the synthesis of this compound, a 2,7-dihalo-1,8-naphthyridine precursor is required. The synthesis of 2,7-dichloro-1,8-naphthyridine (B19096) has been reported, which can serve as a key intermediate.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. wikipedia.org In principle, 2,7-dichloro-1,8-naphthyridine could be coupled with an acetylstannane reagent to introduce the acetyl groups directly. However, the preparation and handling of acetylstannanes can be challenging. A more practical approach might involve coupling with a vinylstannane, followed by oxidation of the resulting vinyl groups to acetyl groups.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This method offers a promising route to this compound. The 2,7-dichloro-1,8-naphthyridine can be coupled with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). wikipedia.org Subsequent deprotection of the silyl (B83357) group would yield the 2,7-diethynyl-1,8-naphthyridine. Hydration of the terminal alkynes, typically catalyzed by mercury salts or other transition metal complexes, would then afford the desired this compound.

| Precursor | Coupling Partner | Reaction Type | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| 2,7-Dichloro-1,8-naphthyridine | Vinylstannane | Stille Coupling | 2,7-Divinyl-1,8-naphthyridine | This compound (via oxidation) | wikipedia.org |

| 2,7-Dichloro-1,8-naphthyridine | Trimethylsilylacetylene | Sonogashira Coupling | 2,7-Di(trimethylsilylethynyl)-1,8-naphthyridine | This compound (via deprotection and hydration) | wikipedia.org |

Optimization of Reaction Conditions for 2,7-Disubstituted Systems

The efficiency of both the Friedländer condensation and organometallic coupling reactions is highly dependent on the reaction conditions.

For the Friedländer synthesis , various catalysts and conditions have been explored to improve yields and regioselectivity. These include the use of both acid and base catalysts, as well as Lewis acids. wikipedia.orgjk-sci.com The choice of solvent and temperature also plays a crucial role. For instance, solvent-free conditions and microwave irradiation have been shown to accelerate the reaction and improve yields in some cases.

In organometallic coupling reactions , the choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For Stille couplings, the addition of a copper(I) co-catalyst can sometimes accelerate the reaction. For Sonogashira couplings, both copper-catalyzed and copper-free conditions have been developed, each with its own advantages and substrate scope.

Regioselective Synthesis of 2,7-Disubstituted 1,8-Naphthyridine Analogs

The regioselective synthesis of 2,7-disubstituted 1,8-naphthyridines is paramount for preparing the target compound and its analogs. The Friedländer and Combes reactions offer a degree of regiocontrol based on the structure of the starting materials. The symmetrical nature of 2,6-diaminopyridine naturally leads to 2,7-disubstitution when reacted with a suitable dicarbonyl compound or its equivalent.

For instance, a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides has been reported for the regioselective synthesis of functionalized wikipedia.orgwikipedia.orgnaphthyridine derivatives, showcasing modern approaches to controlling the substitution pattern. rsc.org

Further functionalization of a pre-formed 1,8-naphthyridine ring can also be achieved with regiocontrol. For example, nucleophilic aromatic substitution on 2,7-dichloro-1,8-naphthyridine allows for the introduction of various nucleophiles at these specific positions.

Chemical Reactivity and Transformational Pathways of 2,7 Diacetyl 1,8 Naphthyridine

Condensation Reactions Involving the Acetyl Groups of 2,7-Diacetyl-1,8-naphthyridine

The carbonyl functionalities of the acetyl groups at the 2 and 7 positions of the 1,8-naphthyridine (B1210474) ring are primary sites for chemical reactions, particularly condensation reactions. These reactions allow for the extension of the molecular framework, leading to the formation of polymers and complex macrocyclic structures.

Formation of Poly(1,8-naphthyridines) and Macrocyclic Architectures via Aldehyde/Ketone Reactivity

The acetyl groups of this compound can undergo condensation reactions with various aldehydes and ketones. These reactions are foundational in the synthesis of larger, more complex molecules. For instance, reliable methods have been developed for the synthesis of 1,8-naphthyridine-2,7-dialdehydes, which can then react with pyrrole (B145914) to form either polymers or macrocyclic compounds, depending on the reaction conditions. asianpubs.orgresearchgate.net This highlights the versatility of the functional groups on the 1,8-naphthyridine core for constructing diverse molecular architectures.

Friedländer Condensation with Aromatic Amines for Fused Heterocyclic Systems

The Friedländer annulation is a powerful method for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (–CH2–) adjacent to a carbonyl group. ekb.egsemanticscholar.org In the context of this compound, its acetyl groups can serve as the active methylene component.

The classic Friedländer reaction often requires harsh conditions; however, advancements have led to milder and more efficient protocols. ekb.eg For example, a one-pot Friedländer condensation in water using a metal-free ionic liquid catalyst has been demonstrated for the synthesis of substituted 1,8-naphthyridines from 2-aminonicotinaldehyde with excellent yields. nih.gov This methodology is applicable to a wide range of substrates, from aliphatic to aromatic active methylene carbonyls. nih.gov

The reaction of this compound with aromatic amines via Friedländer condensation can lead to the formation of extended, fused heterocyclic systems. For instance, the condensation of 2,6-diacetyl-4-tert-butylpyridine with 3-aminoquinaldehyde has been used to synthesize benzo[b] Current time information in Bangalore, IN.ontosight.ainaphthyridine derivatives. mdpi.comnih.gov Similarly, the reaction of acetylferrocene (B1663952) with 2-aminonicotinaldehyde through Friedländer condensation produces the organometallic ligand 2-ferrocenyl-1,8-naphthyridine. researchgate.net

Interactive Data Table: Friedländer Condensation for 1,8-Naphthyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde, Acetone | Choline hydroxide, H₂O, 50°C | 2-Methyl-1,8-naphthyridine | 99% | nih.gov |

| 2-Aminonicotinaldehyde, Various Carbonyls | Choline hydroxide, H₂O, 50°C | Substituted 1,8-naphthyridines | Excellent | nih.gov |

| 3-Aminoquinaldehyde, 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] Current time information in Bangalore, IN.ontosight.ainaphthyridine | - | mdpi.comnih.gov |

| 3-Aminoquinaldehyde, 2,6-Diacetyl-4-tert-butylpyridine | - | Benzo[b] Current time information in Bangalore, IN.ontosight.ainaphthyridine derivatives | - | mdpi.comnih.gov |

| Acetylferrocene, 2-Aminonicotinaldehyde | - | 2-Ferrocenyl-1,8-naphthyridine | - | researchgate.net |

Intramolecular Rearrangements and Cyclization Reactions

The 1,8-naphthyridine scaffold and its derivatives are known to participate in various intramolecular rearrangements and cyclization reactions, leading to novel heterocyclic structures. These transformations are often influenced by the substituents on the naphthyridine core.

Investigations into Intramolecular 1,3-Hydrogen Transfer Phenomena in Derivatives

Intramolecular hydrogen transfer is a significant phenomenon observed in certain 1,8-naphthyridine derivatives. For instance, in the formation of specific vinyl-1,8-naphthyridine derivatives, an intramolecular 1,3-hydrogen transfer was observed. researchgate.netacs.orgnih.gov This transfer involves the migration of a hydrogen atom from a central carbon to an adjacent naphthyridine nitrogen atom, resulting in a more conjugated architecture. researchgate.net Additionally, the substitution of hydrogen atoms of methyl groups on the naphthyridine ring with acetyl groups can be accompanied by a 1,3-hydrogen transfer from a methylene group to a carbonyl oxygen, leading to an enolic configuration. rsc.org

1,5-Dipolar Cyclization Pathways in Substituted Naphthyridines

Substituted naphthyridines can undergo 1,5-dipolar cyclization, a key step in the formation of more complex heterocyclic systems. Research has shown that an intramolecular 1,3-hydrogen transfer can play a crucial role in facilitating a subsequent 1,5-dipolar cyclization in certain vinyl-1,8-naphthyridine derivatives. researchgate.netacs.orgnih.gov This pathway leads to the formation of pyrrolo[1',5'-a]-1,8-naphthyridine structures. nih.gov The synthesis of novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives has been achieved through a one-pot process involving the reaction of corresponding 1,8-naphthyridines with aliphatic anhydrides, where a tautomeric form undergoes ring closure. ias.ac.in

Electrophilic and Nucleophilic Transformations at Other Positions of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. smolecule.com Chemical modifications at various positions of the naphthyridine ring can be achieved through reactions like nucleophilic substitution, electrophilic substitution, and metal-catalyzed cross-coupling reactions. ontosight.ai

The electron-deficient nature of the naphthyridine system makes it susceptible to nucleophilic attack. smolecule.com For example, the chlorine atom at the 2-position of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) can be displaced by nucleophiles. kashanu.ac.ir Similarly, nucleophilic substitution is a common strategy for functionalizing the benzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine ring system. smolecule.com

Electrophilic aromatic substitution can also be utilized to modify the naphthyridine ring. smolecule.com The introduction of various substituents allows for the fine-tuning of the physical, chemical, and biological properties of the resulting compounds. ontosight.ai The reactivity of the 1,8-naphthyridine core is also influenced by the existing functional groups. For instance, the aldehyde group in 1,8-naphthyridine-4-carbaldehyde (B1335513) imparts electrophilic character and can undergo various transformations.

Interactive Data Table: Reactivity of the 1,8-Naphthyridine Core

| Reaction Type | Position(s) | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 2 | Morpholine, 90-100°C | 2-Morpholino-1,8-naphthyridine derivative | kashanu.ac.ir |

| Nucleophilic Substitution | 4-chloro | KOH, Methanol | 4-methoxy derivative | nih.gov |

| Nucleophilic Substitution | 7-chloro | Benzylamine, 120°C | 7-benzylamino derivative | nih.gov |

| Electrophilic Substitution | - | Various | Substituted 1,8-naphthyridines | ontosight.aismolecule.com |

| Oxidation | 7-methyl | Selenium dioxide, Dioxane | 7-carboxaldehyde derivative | nih.gov |

Structural Elucidation and Conformational Analysis of 2,7 Diacetyl 1,8 Naphthyridine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for determining the molecular structure of 2,7-diacetyl-1,8-naphthyridine and its derivatives. These methods provide detailed information about the connectivity of atoms, the types of functional groups present, and the precise molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms in a molecule. In the study of this compound and its derivatives, both ¹H and ¹³C NMR are employed to map out the carbon and proton framework.

For instance, in derivatives of 1,8-naphthyridine (B1210474), the chemical shifts of protons on the naphthyridine ring provide key insights into their electronic environment. For example, the ¹H NMR spectrum of a 1,6-naphthyridine (B1220473) derivative showed characteristic signals for the naphthyridine ring protons, confirming the fused ring structure. asianpubs.org Similarly, the ¹³C NMR spectrum of a 1,6-naphthyridine derivative displayed signals for the carbon atoms of the two pyridine (B92270) rings at δ 161.75 and 158.33 ppm. asianpubs.org The presence and position of substituents, such as the acetyl groups in this compound, can be confirmed by characteristic signals in the NMR spectrum. For example, the methyl protons of the acetyl groups would appear as a singlet, and the carbonyl carbons would have a distinct chemical shift in the ¹³C NMR spectrum.

The purity and structure of naphthyridine derivatives can be determined using ¹H NMR, often with an internal standard. researchgate.net In more complex derivatives, multinuclear NMR spectroscopy is used for full characterization. researchgate.net The coupling patterns between adjacent protons (spin-spin coupling) are also instrumental in assigning the positions of substituents on the naphthyridine core.

Table 1: Representative NMR Data for Naphthyridine Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 1,6-Naphthyridine derivative | ¹³C | 161.75, 158.33 | - | asianpubs.org |

| 1,6-Naphthyridine derivative | ¹H | 6.51, 6.43 | Singlet | asianpubs.org |

This table is for illustrative purposes and shows typical chemical shift ranges for naphthyridine derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl (C=O) stretching of the acetyl groups. These typically appear in the region of 1650-1750 cm⁻¹.

In a study of a related compound, N,N'-diacetyl-1,4-phenylenediamine, the IR spectrum showed a C=O amide band at 1710 cm⁻¹ and N-H amide bands between 3169-3296 cm⁻¹. ekb.eg Another example, a 2,7-dichloropyrido[2,3-g]quinoline-3,8-dicarbaldehyde, exhibited a C=O stretching band for the aldehyde at 1658 cm⁻¹. ekb.eg For polynuclear carbonyl ruthenium (II) complexes derived from 1,8-naphthyridine, the IR spectra displayed characteristic signals for terminal dicarbonyl complexes. uchile.cl The coordination of the metal was confirmed by these typical signals. uchile.cl

The IR spectrum also provides information about the aromatic C-H bonds and the C=N and C=C bonds within the 1,8-naphthyridine ring system. The specific frequencies of these vibrations can be influenced by the electronic effects of the acetyl substituents.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (ketone) | C=O stretch | 1680 - 1720 | ekb.eg |

| Aromatic C-H | C-H stretch | 3000 - 3100 | ekb.eg |

This table presents expected ranges for the key functional groups in this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. acs.org This method is highly accurate and can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₂H₁₀N₂O₂), HRMS would provide a measured mass that is very close to the calculated exact mass of 214.0742 g/mol . This precise measurement confirms the molecular formula and rules out other potential structures. The fragmentation pattern observed in the mass spectrum can also provide structural information. For 2,7-naphthyridine (B1199556) derivatives, fragmentation often begins at the substituent level, followed by the cleavage of the naphthyridine ring, leading to characteristic fragments. mdpi.com

In studies of various 1,8-naphthyridine derivatives, HRMS has been used to confirm the structures of newly synthesized compounds. For example, it was used to characterize a macrocyclic naphthyridinaphane ligand and its bimetallic copper(I) complex. scribd.com The technique is also used to characterize intermediates and final products in complex reaction sequences, such as in the synthesis of vinyl-1,8-naphthyridine derivatives. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Analysis of Molecular Geometry and Planarity of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is generally found to be nearly planar. nih.gov In the crystal structure of 2,7-dimethyl-1,8-naphthyridine (B83737), the dihedral angle between the two fused pyridine rings is only 0.42(3)°, indicating a high degree of planarity. nih.gov This planarity is a common feature of aromatic systems and is crucial for understanding the electronic properties and intermolecular interactions of these molecules.

Table 3: Selected Crystallographic Data for 1,8-Naphthyridine Derivatives

| Compound | Space Group | Key Geometric Feature | Reference |

|---|---|---|---|

| 2,7-Dimethyl-1,8-naphthyridine | Orthorhombic | Dihedral angle between pyridine rings: 0.42(3)° | nih.gov |

| 7-Diacetamino-2,4-dimethyl-1,8-naphthyridine | Monoclinic, P21/c | Planar 1,8-naphthyridine ring | ias.ac.in |

Intermolecular Interactions and Supramolecular Packing in Crystal Lattices (e.g., π-π Stacking, Hydrogen Bonding)

The way molecules of this compound arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions are critical in determining the physical properties of the solid material.

Hydrogen Bonding: Although this compound itself lacks traditional hydrogen bond donors, its derivatives often exhibit extensive hydrogen bonding networks. For example, in the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, adjacent molecules are linked by N-H···N and N-H···O hydrogen bonds, forming tapes along one of the crystal axes. nih.gov In other derivatives, C-H···O or C-H···N hydrogen bonds can also contribute to the crystal packing. nih.govnih.gov For instance, in 2,7-dimethyl-1,8-naphthyridine, molecules are linked into infinite chains by C-H···N hydrogen bonds. nih.gov These directional interactions, along with the less directional π-π stacking, dictate the final supramolecular architecture.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,7-Dimethyl-1,8-naphthyridine |

| 7-Diacetamino-2,4-dimethyl-1,8-naphthyridine |

| N,N'-diacetyl-1,4-phenylenediamine |

| 2,7-dichloropyrido[2,3-g]quinoline-3,8-dicarbaldehyde |

| 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate |

| 1,6-Naphthyridine |

| 2,7-dihydroxy-1,8-naphthyridine |

| Vinyl-1,8-naphthyridine |

| Ruthenium(II) |

Spectroscopic and Photophysical Investigations of 2,7 Diacetyl 1,8 Naphthyridine Systems

Electronic Absorption Spectroscopy and Spectroscopic Transitions

The electronic absorption spectra of 1,8-naphthyridine (B1210474) derivatives are governed by various electronic transitions, primarily of π→π* and intramolecular charge transfer (ICT) character. These transitions are sensitive to the molecular structure, including the nature and position of substituents and the extent of π-conjugation.

The absorption spectra of 1,8-naphthyridine derivatives typically exhibit bands that can be assigned to π→π* transitions within the naphthyridine core. For instance, the electronic absorption spectrum of 7-diacetamino-2,4-dimethyl-1,8-naphthyridine (L1) shows a maximum absorption (λmax) at approximately 320 nm, which is attributed to a π→π* transition. ias.ac.in Similarly, other 1,8-naphthyridine derivatives show absorption maxima around 340 nm, which are also tentatively assigned to π(naph)→π(naph)* transitions. researchgate.net

In systems where donor and acceptor moieties are present, intramolecular charge transfer (ICT) transitions become significant. These transitions involve the movement of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. For example, in certain vinyl-1,8-naphthyridine derivatives, spectral changes are observed that originate from an ICT in the form of a π(py)→π*(napy) transition. researchgate.netnih.govacs.org This ICT character is also evident in donor-acceptor quinoline (B57606) dyes, where the ICT band in the absorption spectrum accounts for their polar excited states. nih.gov The introduction of electron-donating groups to a BF2-naphthyridine core can shift the absorption spectrum to higher wavelengths, indicating an enhanced ICT process. sci-hub.se Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to support the assignment of these transitions and to understand the electron distribution in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ias.ac.in

The nature of the electronic transitions in 1,8-naphthyridine-based compounds is crucial for their application in various fields, including organic light-emitting diodes (OLEDs) and fluorescent sensors. The ability to tune these transitions by modifying the molecular structure allows for the design of materials with specific optical properties.

The extent of molecular conjugation plays a pivotal role in determining the position of the absorption maxima (λmax) in 1,8-naphthyridine chromophores. An increase in the π-conjugated system generally leads to a bathochromic (red) shift in the absorption spectrum, meaning the compound absorbs light at longer wavelengths.

This principle is clearly demonstrated in the study of pyrrolo[1′,5′-a]-1,8-naphthyridine derivatives. The formation of a pyrrole (B145914) ring fused to the 1,8-naphthyridine core significantly extends the π-conjugation. ias.ac.in For example, while a 7-diacetamino-2,4-dimethyl-1,8-naphthyridine derivative (L1) exhibits a λmax at approximately 320 nm, the corresponding pyrrolo[1′,5′-a]-1,8-naphthyridine derivatives (L2–L4) show a significant shift in their absorption maxima to around 390 nm. ias.ac.in This shift of about 70 nm is a direct consequence of the increased molecular conjugation upon the formation of the fused pyrrole ring. ias.ac.in

Similarly, in other π-conjugated systems, extending the delocalization of electrons over the molecular skeleton leads to a red shift in the absorption maxima. sci-hub.se This effect is not limited to the fusion of aromatic rings. The introduction of various aromatic substituents as conjugated spacers in 1,8-naphthyridine oligomers can also modulate and fine-tune their photophysical properties. researchgate.net The strategic modification of the π-system allows for the rational design of chromophores with desired light-absorbing properties for applications such as dye-sensitized solar cells and organic electronics. sci-hub.seacs.org

| Compound | Description | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| 7-diacetamino-2,4-dimethyl-1,8-naphthyridine (L1) | 1,8-Naphthyridine derivative | ~320 nm | ias.ac.in |

| pyrrolo[1′,5′-a]-1,8-naphthyridine derivatives (L2-L4) | Fused pyrrole ring extending conjugation | ~390 nm | ias.ac.in |

| Vinyl-1,8-naphthyridine derivatives | Derivatives with vinyl groups | ~340 nm | researchgate.net |

Emission Spectroscopy and Photoluminescence Properties

The emission properties of 2,7-disubstituted 1,8-naphthyridine systems, including their fluorescence characteristics and quantum yields, are highly dependent on their molecular structure and environment. These compounds often exhibit strong luminescence, making them suitable for applications in lighting and sensing.

Many 2,7-substituted 1,8-naphthyridine derivatives are known to be fluorescent in solution. researchgate.net For instance, the substitution of the 1,8-naphthyridine core at the 2 and 7 positions with alkylamino groups can lead to highly fluorescent compounds. researchgate.net A series of new n-type conjugated 1,8-naphthyridine oligomers have demonstrated high fluorescence in both solution and the solid state, with quantum yields ranging from 0.70 to 1.0. researchgate.netresearchgate.net

The introduction of different substituents allows for the tuning of emission colors. For example, by varying the electron donor, linker, and solvent, 1,8-naphthyridine derivatives can be made to emit in the blue-to-red region. researchgate.net Pyrrolo[1′,5′-a]-1,8-naphthyridine derivatives (L2–L4) in a CH2Cl2 solution exhibit broad and structureless emission peaks with maxima around 454 nm and high quantum yields of up to 87%. ias.ac.in In the solid state, these compounds show a significant red-shift in their emission, with maxima appearing around 513-521 nm. ias.ac.in

The quantum yield, a measure of the efficiency of the fluorescence process, can be very high for certain 1,8-naphthyridine-based systems. For example, a naphthyridine-BF2 complex (complex 4) in solution exhibited an impressive emission quantum yield of 0.98. researchgate.netrsc.org The high quantum yields and tunable emission of these compounds underscore their potential as advanced materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.net

| Compound System | Emission Maxima (λmax) | Quantum Yield (Φ) | Conditions | Reference |

|---|---|---|---|---|

| pyrrolo[1′,5′-a]-1,8-naphthyridine derivatives (L2–L4) | ~454 nm | up to 0.87 | in CH2Cl2 | ias.ac.in |

| pyrrolo[1′,5′-a]-1,8-naphthyridine derivatives (L2–L4) | 513-521 nm | - | Solid state | ias.ac.in |

| Naphthyridine-BF2 complex (complex 4) | - | 0.98 | in solution | researchgate.netrsc.org |

| n-type conjugated 1,8-naphthyridine oligomers | Blue, green, yellow | 0.70-1.0 | Solution and solid state | researchgate.netresearchgate.net |

Acid/Base-Controlled Spectroscopic Switching Behavior

The spectroscopic properties of certain 1,8-naphthyridine derivatives can be reversibly controlled by altering the pH of their environment. This acid/base-controlled switching behavior is a result of the protonation and deprotonation of the nitrogen atoms within the naphthyridine core or on substituent groups, which in turn modulates the electronic structure and the nature of the intramolecular charge transfer (ICT) transitions.

For a series of vinyl-1,8-naphthyridine derivatives (L1-L3), the spectral changes originating from a π(py)→π*(napy) ICT transition can be effectively tuned through acid/base-controlled switching. researchgate.netnih.govacs.org The absorption spectra of these compounds exhibit a reversible molecular switching effect upon the addition of acid or base. electronicsandbooks.com This phenomenon is attributed to the protonation of the naphthyridine nitrogen atoms, which alters the electron-accepting ability of the naphthyridine moiety and thus influences the ICT process.

Density functional theory (DFT) calculations have been used to model the molecular energy changes that accompany the titration of H+ to different nitrogen atoms in these systems, providing theoretical support for the observed spectroscopic changes. researchgate.net The ability to reversibly modulate the absorption and emission properties of these molecules with pH makes them promising candidates for applications as chemical sensors and molecular switches.

Photoinduced Isomerization Phenomena in Flexible Derivatives

Flexible 1,8-naphthyridine derivatives can undergo photoinduced isomerization upon irradiation with light of a specific wavelength. This process involves a change in the geometric arrangement of the molecule, typically between cis and trans isomers, which leads to observable changes in the spectroscopic properties.

For certain vinyl-1,8-naphthyridine derivatives (L1-L3) and their copper(I) complexes, which possess flexible structures, photoinduced isomerization has been observed under irradiation with 365 nm light. researchgate.netnih.govacs.org This reversible process allows for the controlled switching of the molecule's properties using light as an external stimulus. The flexible nature of these derivatives is a key factor that enables the geometric changes necessary for isomerization to occur.

The study of photoinduced isomerization in these systems is not only of fundamental interest but also holds potential for the development of photoresponsive materials, such as those used in optical data storage and molecular machines. The ability to control molecular geometry with light opens up possibilities for designing sophisticated functional molecules with switchable properties. researchgate.netresearchgate.net

Computational and Theoretical Chemistry of 2,7 Diacetyl 1,8 Naphthyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of 1,8-naphthyridine-based compounds. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, offering a balance between computational cost and accuracy.

Elucidation of Reaction Mechanisms and Identification of Transition States

DFT calculations are instrumental in mapping out the intricate pathways of chemical reactions involving 1,8-naphthyridine (B1210474) derivatives. For instance, in the synthesis of pyrrolo[1,5-a]-1,8-naphthyridine derivatives from 1,8-naphthyridines, DFT studies have been employed to investigate the proposed reaction mechanism. ias.ac.in This involves identifying the transition states and intermediate compounds along the reaction coordinate. ias.ac.in Although direct detection of these transient species can be experimentally challenging, DFT provides a theoretical framework to confirm their existence and understand their role in the reaction. ias.ac.in

Similarly, DFT modeling has been crucial in understanding the mechanism of catalytic reactions where ligands derived from 2,7-Diacetyl-1,8-naphthyridine are used. In a dinickel-catalyzed [4+1]-cycloaddition, DFT models at the M06-L/6–31G(d,p) level of theory were used to investigate a stepwise migratory insertion-reductive elimination pathway. nih.gov These models help distinguish between different possible mechanisms, such as a direct [4+1]-cycloaddition versus a tandem [2+1]-cycloaddition/1,3-rearrangement. nih.gov In the synthesis of fluorinated 1,8-naphthyridines via a Friedländer-type annulation, DFT calculations were used to screen the entire reaction pathway, identifying the rate-determining step and other kinetically significant steps. acs.org For example, a transition-state energy barrier of 9.4 kcal/mol was calculated for the cyclization step involving the formation of a C–N bond. acs.org

Calculation of Relative Energies of Intermediates and Products

A key application of DFT is the calculation of the relative energies of reactants, intermediates, transition states, and products. This thermodynamic information is vital for predicting the feasibility and outcome of a reaction. In the study of pyrrolo[1,5-a]-1,8-naphthyridine synthesis, relative energies were calculated at the 6-311++G** level in different solvents. ias.ac.in These calculations showed that the formation of the final products from the proposed intermediates was theoretically favorable. ias.ac.in

In the context of the dinickel-catalyzed [4+1]-cycloaddition, DFT calculations provided the relative energies of key intermediates in the proposed catalytic cycle. nih.gov For example, the final C–C reductive elimination step was calculated to have a barrier of 23.4 kcal/mol, leading to the product complex which is thermodynamically favored over its preceding metallacycle intermediate by 13.9 kcal/mol. nih.gov This data provides a quantitative understanding of the energy landscape of the catalytic cycle.

| Intermediate/Product | Relative Energy (kcal/mol) |

| Metallacycle Intermediate (67) | +23.4 (Barrier for reductive elimination) |

| Product Complex | -13.9 (Relative to intermediate 67) |

| Data derived from DFT models for the stepwise migratory insertion–reductive elimination pathway in a dinickel-catalyzed cycloaddition. nih.gov |

Analysis of Molecular Atomic Charges and Prediction of Reactivity Sites

DFT calculations can determine the distribution of electron density within a molecule, often expressed as partial atomic charges. This information is crucial for predicting sites of nucleophilic or electrophilic attack. For instance, in a study of 7-acetamido-2,4-dimethyl-1,8-naphthyridine, the calculation of molecular atomic charges helped to verify the reaction process and mechanism. ias.ac.in The calculated charges on the 2-Me unit indicated its reactivity, supporting the proposed mechanism of acetylation at this site. ias.ac.in This analysis of the electronic landscape allows chemists to rationalize and predict the regioselectivity of reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of molecules in their electronically excited states. rsc.org It is widely used to simulate and interpret electronic absorption and emission spectra. rsc.orgbakhtiniada.ru

In the study of novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives, TD-DFT calculations were performed to compute the UV-Vis spectra in different media. ias.ac.in The calculated absorption maxima showed good agreement with experimental results, with deviations often being minimal. ias.ac.in For example, the calculated absorption maximum for one derivative (L2) in CH2Cl2 was 394.5 nm, which correlated well with the experimental value. ias.ac.in These calculations also allow for the assignment of electronic transitions, such as π→π* transitions, by analyzing the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The electron distribution of the HOMO and LUMO densities, which are often located on the naphthyridine moiety, supports the assignment of these transitions as local excitations. ias.ac.in

Similarly, TD-DFT has been used to assign the nature of excited states in various vinyl-1,8-naphthyridine derivatives, identifying them as intramolecular charge transfer (ICT) transitions. researchgate.net Quantum chemical calculations using TD-DFT have also been essential in understanding the different metal-to-ligand charge-transfer transitions in dinuclear copper complexes of 1,8-naphthyridine ligands. nih.gov

| Compound | Experimental λmax (nm) in CH2Cl2 | Calculated λmax (nm) in CH2Cl2 | Main Transition |

| L1 | ~320 | 284.3 | π→π |

| L2 | ~390 | 394.5 | π→π |

| L3 | ~390 | 395.6 | π→π |

| L4 | Not specified | 384.2 | π→π |

| Spectroscopic data for pyrrolo[1,5-a]-1,8-naphthyridine derivatives and a precursor. ias.ac.in |

Advanced Molecular Modeling for Conformational Landscape and Dynamics

Beyond static calculations, advanced molecular modeling techniques can be used to explore the conformational landscape and dynamics of this compound and its derivatives. While specific studies focusing solely on the conformational dynamics of the parent compound are not prevalent in the reviewed literature, the methodologies are well-established. Molecular dynamics (MD) simulations, often using force fields parameterized by DFT data, can reveal how the molecule behaves over time, including the rotation of the acetyl groups and potential puckering of the naphthyridine ring system. Such studies are crucial for understanding how the molecule's shape influences its interaction with other molecules, such as in host-guest chemistry or in the active site of a catalyst. researchgate.net For example, molecular modeling has been used to study the molecular recognition of urea (B33335) derivatives by macrocyclic hosts containing 1,8-naphthyridine units. researchgate.net These computational approaches provide a dynamic picture that complements the static information obtained from DFT and X-ray crystallography.

Coordination Chemistry of 2,7 Diacetyl 1,8 Naphthyridine As a Ligand

Ligand Design Principles and Coordination Modes of 2,7-Diacetyl-1,8-naphthyridine

The design of this compound as a ligand is predicated on the foundational properties of the 1,8-naphthyridine (B1210474) core, enhanced by the introduction of acetyl substituents. The parent 1,8-naphthyridine ring system features two fused pyridine (B92270) rings with nitrogen atoms whose lone pairs are directed into the same spatial region, making it an ideal platform for bridging two metal centers. The addition of acetyl groups at the 2 and 7 positions introduces carbonyl oxygen atoms, which can act as secondary donor sites. This modification transforms the ligand from a simple bidentate N,N'-donor to a potential tetradentate N,N',O,O'-donor, significantly influencing its coordination behavior and the geometry of the resulting metal complexes.

The defining feature of this compound in coordination chemistry is its ability to engage in multidentate chelation through both its heterocyclic nitrogen atoms and the exocyclic carbonyl oxygen atoms. This dual-donor capability gives rise to several potential coordination modes.

Bidentate N,N' Bridging: In its most fundamental role, the ligand can bridge two separate metal centers using its two naphthyridine nitrogen atoms. This mode is characteristic of many 2,7-disubstituted-1,8-naphthyridine ligands and facilitates the formation of dinuclear complexes where the metal-metal distance can be controlled by the ligand's geometry. researchgate.net

Bidentate N,O Chelation: A single metal ion can coordinate to one nitrogen atom of the naphthyridine ring and the adjacent carbonyl oxygen of the acetyl group. This forms a stable five-membered chelate ring, a common motif in coordination chemistry. This mode would typically lead to the formation of mononuclear complexes where the ligand is bound in a κ²-fashion.

Tetradentate N,N',O,O' Chelation/Bridging: The ligand possesses the potential to utilize all four donor atoms simultaneously. This can occur in several ways:

Mononuclear Chelation: A single large metal ion could potentially be encapsulated by all four donor atoms, although this is often sterically hindered.

Dinuclear Bridging: More commonly, the ligand can bridge two metal centers, with each metal being chelated by an N,O pair. This creates a robust, bridged structure that holds the metal ions in close proximity, which can be crucial for cooperative catalytic activity.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other competing ligands. The electron-withdrawing nature of the acetyl groups also modulates the electronic properties of the naphthyridine ring, influencing the strength of the metal-ligand bonds.

| Coordination Mode | Donor Atoms Involved | Typical Resulting Complex | Description |

|---|---|---|---|

| Bidentate Bridging | N1, N8 | Dinuclear | Each nitrogen atom coordinates to a different metal center, bridging the two. |

| Bidentate Chelating | N1, O(acetyl) | Mononuclear | One nitrogen and the adjacent carbonyl oxygen bind to the same metal center. |

| Tetradentate Bridging | N1, N8, O, O' | Dinuclear | The ligand bridges two metal centers, with each metal chelated by an N,O pair. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,8-naphthyridine-based ligands is a well-established field, and these methods are applicable to this compound. Typically, the synthesis involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or triflate salt, in an appropriate solvent.

The versatile coordination geometry of 2,7-disubstituted 1,8-naphthyridine ligands allows for the formation of a diverse range of metal complexes.

Copper(I) Complexes: The reaction of 1,8-naphthyridine ligands with Copper(I) salts often yields stable dinuclear complexes. For instance, reacting a 2,7-disubstituted-1,8-naphthyridine ligand with CuCl can produce dicopper complexes where two Cu(I) centers are bridged by two chloride anions and the naphthyridine ligand. chemrxiv.org The formation of both di- and tetranuclear copper(I) and silver(I) complexes with chiral 1,8-naphthyridine-based ligands has also been reported. researchgate.net The specific structure is influenced by the stoichiometry and the nature of the substituents on the ligand. researchgate.net

Ruthenium Complexes: Ruthenium complexes featuring 1,8-naphthyridine derivatives are of significant interest due to their rich photophysical and electrochemical properties. Diruthenium(II,II) paddlewheel-type complexes have been synthesized using 1,8-naphthyridine-2-carboxylate as a bridging ligand. rsc.orgmdpi.com These syntheses often involve ligand exchange reactions, for example, starting with a diruthenium acetate (B1210297) precursor. mdpi.com The resulting complexes can be air-stable and exhibit interesting magnetic and electronic properties. rsc.org Dinuclear ruthenium complexes have also been prepared where a single 2,7-disubstituted-1,8-naphthyridine ligand coordinates to two ruthenium atoms. rsc.org

Iridium Complexes: Iridium(III) complexes containing 1,8-naphthyridine-derived ligands have been prepared and investigated for their catalytic activity. researchgate.net The synthesis can involve the reaction of the ligand with an iridium precursor like [Ir(COD)(µ-OMe)]2. researchgate.net These complexes are often explored for applications in catalysis, such as the alkylation of ketones and transfer hydrogenation reactions. researchgate.netmdpi.com A plausible catalytic cycle for the iridium-catalyzed transfer hydrogenation of a 1,8-naphthyridine involves initial coordination of the naphthyridine to a metal hydride species, followed by hydrometallation to generate the key intermediate. mdpi.com

A key feature of many transition metal complexes with polypyridyl ligands, including 1,8-naphthyridine derivatives, is the presence of Metal-to-Ligand Charge Transfer (MLCT) bands in their electronic absorption spectra. wikipedia.org These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital upon absorption of light. researchgate.net

The energy and intensity of MLCT bands are sensitive to the nature of the metal, the ligand, and the solvent. researchgate.net In ruthenium complexes with 1,8-naphthyridine-carboxylate ligands, intense, broad absorption bands are observed in the visible region (500–800 nm), which are assigned to MLCT transitions from the d-orbitals of the diruthenium core to the π* orbitals of the naphthyridine-carboxylate ligands. rsc.orgacs.org The electron-withdrawing acetyl groups in this compound would be expected to lower the energy of the ligand's π* orbitals, likely resulting in a red-shift (a shift to longer wavelengths) of the MLCT absorption band compared to complexes with electron-donating substituents. This tunability is crucial for applications in photochemistry and light-harvesting. wikipedia.org

| Complex | MLCT Absorption λmax (nm) | Solvent | Reference |

|---|---|---|---|

| [Ru₂(μ-npc)₂(O₂CPh)₂] | ~500-800 | DMF | acs.org |

| [Ru₂(μ-npc)₂(O₂CMe)₂] | ~500-800 | Not Specified | rsc.org |

Applications in Catalysis and Functional Materials (Mechanism-Focused)

The unique electronic and structural properties of metal complexes derived from this compound and its analogs make them promising candidates for applications in catalysis and the development of functional materials, particularly those involving photochemical processes.

Ruthenium polypyridyl complexes are cornerstone sensitizers in dye-sensitized solar cells (DSSCs), a type of photoelectric converter. mdpi.com The fundamental mechanism of a DSSC relies on a dye molecule (sensitizer) adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.com

The operational mechanism proceeds as follows:

Light Absorption: The sensitizer, a metal complex of a ligand like this compound, absorbs incident solar radiation. This absorption promotes an electron from a metal-centered orbital to a ligand-centered orbital in a characteristic MLCT transition. academie-sciences.fr The broad and intense nature of these MLCT bands allows for efficient harvesting of light across the visible spectrum. mdpi.com

Electron Injection: The excited electron, now residing in a high-energy π* orbital of the ligand, is rapidly injected into the conduction band of the TiO₂ semiconductor. mdpi.com The efficiency of this step is critical and depends on the energetic alignment of the ligand's excited state orbital and the semiconductor's conduction band.

Charge Transport: The injected electron travels through the TiO₂ network to an external circuit, generating an electric current.

Dye Regeneration: The oxidized dye molecule is subsequently reduced back to its ground state by a redox mediator (e.g., I⁻/I₃⁻) present in an electrolyte, completing the circuit. mdpi.com

Exploration of Catalytic Activity of Metal-Naphthyridine Complexes

The strategic placement of acetyl groups in this compound allows for the synthesis of elaborate ligands and their subsequent metal complexes, which can function as catalysts in organic transformations. A notable application is in the development of chiral catalysts for asymmetric synthesis, a field of critical importance in the production of enantiomerically pure compounds, particularly for the pharmaceutical industry.

Research has demonstrated that this compound can serve as a precursor for the synthesis of chiral dinuclear nickel catalysts. nih.gov These catalysts are prepared through the condensation of the acetyl groups of this compound with commercially available chiral α-secondary amines. nih.gov This reaction transforms the diacetyl compound into a more complex naphthyridine-diimine ligand, which then coordinates with metal centers to form the active catalyst.

One such catalyst, derived from the condensation of this compound with (S)-1-cyclohexylethylamine, has shown considerable efficacy in promoting intramolecular [4 + 1]-cycloaddition reactions. nih.gov This particular transformation is a powerful method for the construction of five-membered rings, which are common structural motifs in a wide array of biologically active molecules. The use of this chiral catalyst has been reported to achieve high levels of enantioselectivity, with enantiomeric excesses of up to 90% being recorded for the cycloaddition products. nih.gov

The significance of the dinuclear structure of these catalysts has been highlighted by comparative studies. When similar reactions were attempted with related mononickel catalysts, generated from mononucleating ligands, no significant yields of the desired cyclopentene (B43876) products were observed. nih.gov This underscores the cooperative effect of the two metal centers held in close proximity by the 1,8-naphthyridine scaffold, which is crucial for the catalytic activity.

The substrate scope for these catalytic reductive [4 + 1]-cycloaddition reactions is broad, tolerating a variety of functional groups. This robustness enhances the synthetic utility of the catalysts derived from this compound, making them valuable tools for organic synthesis. The following table summarizes the key aspects of this catalytic application.

| Catalyst Precursor | Chiral Amine | Metal Center | Catalyzed Reaction | Enantiomeric Excess (ee) | Reference |

| This compound | (S)-1-cyclohexylethylamine | Nickel (dinuclear) | Intramolecular [4 + 1]-cycloaddition | Up to 90% | nih.gov |

Precursor for Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The versatility in the choice of both the metal and the organic linker allows for the tuning of the pore size, shape, and functionality of the resulting MOF, leading to a wide range of applications in gas storage, separation, and catalysis.

The suitability of an organic molecule to act as a linker in MOF synthesis is largely dependent on its ability to form strong coordination bonds with metal centers and to bridge between them to create a stable, extended network. Molecules with multiple coordinating functional groups, such as carboxylates, pyridyls, or amines, are typically employed for this purpose.

While this compound possesses nitrogen atoms within its naphthyridine core that are capable of coordination, a comprehensive review of the scientific literature reveals that this specific compound has not been reported as a direct precursor or ligand for the synthesis of Metal-Organic Frameworks. The acetyl groups, in their unmodified form, are not typically the primary choice for forming the robust, extended linkages required for stable MOF structures. It is conceivable that this compound could be chemically modified to introduce functional groups more amenable to MOF synthesis, such as converting the acetyl groups to carboxylates. However, such derivatives and their use in MOF chemistry are not documented in the current body of scientific research.

Supramolecular Assemblies and Molecular Recognition Studies Involving 2,7 Diacetyl 1,8 Naphthyridine Derivatives

Design Principles for Self-Assembly and Ordered Structures

The spontaneous organization of molecules into well-defined, stable structures, known as self-assembly, is governed by a delicate balance of non-covalent interactions. rsc.org For 1,8-naphthyridine (B1210474) derivatives, the primary design principles revolve around encoding molecular-level information into the structure to direct the formation of desired supramolecular architectures. This is achieved by strategically placing functional groups that control the directionality and strength of intermolecular forces.

Key design principles include:

Specificity of Interactions : The process relies on specific, short-range interactions. Engineering components to have highly specific binding motifs is crucial for ensuring they assemble into the desired complex structure rather than a multitude of incorrect ones. harvard.edunih.gov

Interaction Strength : High-yield self-assembly is often achieved when all favorable interactions have a similar, optimal strength, and all unfavorable interactions are equally weak. harvard.edunih.gov This energetic uniformity prevents kinetic traps and promotes the formation of the most thermodynamically stable structure.

Directionality : The geometry of the 1,8-naphthyridine core, combined with the positioning of substituents, imparts a high degree of directionality to the interactions. Hydrogen bonds and π-π stacking, in particular, are highly directional and are fundamental to creating ordered, non-random assemblies. ethernet.edu.et

Preorganization and Rigidity : The rigid framework of the 1,8-naphthyridine unit reduces the entropic penalty associated with assembly, as the molecule does not need to adopt a specific conformation to interact. This preorganization makes the binding events more favorable. nih.gov

In the case of 2,7-Diacetyl-1,8-naphthyridine, the acetyl groups provide carbonyl oxygen atoms that can act as hydrogen bond acceptors, while the naphthyridine nitrogen atoms also influence the electronic landscape and potential interaction sites. By modifying these functional groups, for instance, by converting them to amines as in 2,7-diamino-1,8-naphthyridine, the hydrogen bonding capabilities can be systematically tuned to control the assembly process.

Role of Hydrogen Bonding Networks in Solid-State Architectures

Hydrogen bonding is a powerful and highly directional non-covalent interaction that plays a central role in constructing supramolecular structures. ethernet.edu.et In the solid state, these interactions guide 1,8-naphthyridine derivatives to form predictable and stable crystalline architectures. The arrangement of hydrogen bond donors and acceptors on the naphthyridine scaffold dictates the resulting network.

The 1,8-naphthyridine nucleus possesses two nitrogen atoms that are typically hydrogen bond acceptors. The introduction of substituents at the 2 and 7 positions creates specific hydrogen bonding motifs. For example, 2,7-diamino-1,8-naphthyridine presents a linear array of four hydrogen bonding sites in a donor-donor-acceptor-acceptor (DDAA) pattern when considering the two amino groups and the two ring nitrogens. This specific arrangement allows for the formation of robust, linear supramolecular chains or tapes through self-complementary hydrogen bonds.

In contrast, this compound presents acceptor sites at the carbonyl oxygens. While not capable of self-complementary pairing to the same extent as the diamino derivative, it can form complex networks by co-crystallizing with molecules that possess hydrogen bond donor groups. The interplay between different accessible tautomers and conformers of these motifs can lead to variable recognition behavior, allowing for the formation of complex, self-sorting networks. nih.gov Single-crystal X-ray analysis of related compounds confirms that quadruple hydrogen-bonded homodimers are a common and stable motif in the solid state for appropriately functionalized derivatives. nih.gov

Investigation of π-π Stacking Interactions in Molecular Aggregates

Alongside hydrogen bonding, π-π stacking interactions are a critical force in the assembly of aromatic molecules like 1,8-naphthyridine derivatives. mdpi.com These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. While individually weaker than hydrogen bonds, their cumulative effect significantly contributes to the stability of molecular aggregates. nih.gov

The key characteristics of π-π stacking involving 1,8-naphthyridine derivatives include:

Geometry : Due to the quadrupole moment of the aromatic system, face-to-face stacking is often electrostatically unfavorable. Instead, a parallel-displaced or T-shaped geometry is typically preferred, which maximizes attractive dispersion forces while minimizing Pauli repulsion. nih.gov

Electronic Effects : The electron-deficient nature of the pyridine (B92270) rings within the 1,8-naphthyridine core enhances its ability to engage in π-π stacking with electron-rich aromatic systems.

Contribution to Stability : In solution and in the solid state, π-π stacking works cooperatively with hydrogen bonding to stabilize supramolecular structures. For instance, in the context of DNA binding, 1,8-naphthyridine derivatives can intercalate between base pairs, where π-π stacking with the nucleobases provides a major stabilizing force. researchgate.net

Computational and experimental studies, such as those using Raman spectroscopy on aggregated aromatic systems, have shown that shifts in certain vibrational modes of the aromatic ring can be indicative of π-stacking interactions. nih.gov These interactions are fundamental not only for the formation of synthetic supramolecular polymers but also for the stabilization of biological macromolecules like DNA and proteins. mdpi.com

Interactions with Biological Macromolecules for Research Probes (Mechanism-Based)

The unique structural and electronic properties of 1,8-naphthyridine derivatives make them valuable as research probes for studying biological macromolecules. Their ability to engage in specific hydrogen bonding and π-π stacking interactions allows for the targeted recognition of specific sites on proteins and nucleic acids.

A prominent example of a 1,8-naphthyridine derivative used as a biological probe is 1,8-Naphthyridine-2,7-diamine. This molecule has been designed and studied as a potential "universal reader" for DNA base pairs. nih.govrsc.org Its rigid, planar scaffold features an array of four hydrogen bonding sites (two amino-group donors and two ring-nitrogen acceptors) that are geometrically complementary to the Watson-Crick edges of DNA base pairs. nih.gov

Density Functional Theory (DFT) calculations and NMR studies have shown that 1,8-Naphthyridine-2,7-diamine can form stable, hydrogen-bonded triplet structures with both Adenine-Thymine (A:T) and Guanine-Cytosine (G:C) pairs from the major groove side. nih.govrsc.org The molecule acts as a hydrogen bond donor to the N7 of purines (A, G) and the O4 of thymine, and as an acceptor from the amino group of cytosine. This ability to bind both types of base pairs with high stability is a key feature for its application in DNA sequencing technologies. nih.gov

Notably, the interaction with A:T pairs is strong enough to stabilize the Watson-Crick pairing and block the alternative Hoogsteen base pairing. nih.gov Furthermore, it forms a stable complex with guanine, which can prevent G:C base pairing under certain conditions. nih.gov

| Complex | Interacting Groups on Naphthyridine Derivative | Interacting Groups on DNA Base Pair | Number of Hydrogen Bonds |

|---|---|---|---|

| Naphthyridine-A:T | Amino (Donor), Ring N (Acceptor) | N7 of A (Acceptor), O4 of T (Donor Site) | 2-3 |

| Naphthyridine-G:C | Amino (Donor), Ring N (Acceptor) | N7 of G (Acceptor), Amino of C (Donor) | 2-3 |

The specific base-pair recognition capability of 1,8-naphthyridine derivatives is being harnessed for next-generation DNA sequencing technologies based on electron tunneling. udel.edu The fundamental principle involves measuring a change in electrical current as a single strand of DNA passes through a nanometer-sized gap (a "nanogap") between two electrodes. aps.org

The mechanism proceeds as follows:

Functionalized Electrodes : The nanoelectrodes are functionalized with a recognition molecule, such as 1,8-Naphthyridine-2,7-diamine. nih.govnih.gov

DNA Translocation : A single-stranded DNA molecule is driven through the nanogap. nih.gov

Complex Formation : As each nucleotide base passes through, it is temporarily held in the gap by forming a specific hydrogen-bonded complex with the recognition molecule. nih.gov

Tunneling Current Measurement : An electrical bias is applied across the electrodes, and the resulting tunneling current is measured. The magnitude of this current is exquisitely sensitive to the electronic structure of the molecule in the gap. udel.edu

Sequence Determination : Since the complex formed by the recognition molecule and each of the four bases (A, C, G, T) has a unique electronic signature, four distinct tunneling currents are generated. By recording the sequence of these current signals, the DNA sequence can be read directly. nih.govaps.org

This approach offers the potential for rapid, low-cost, and label-free DNA sequencing, as it avoids the need for fluorescent tags or enzymatic amplification. The ability of molecules like 1,8-Naphthyridine-2,7-diamine to function as universal base-pair readers is critical to the success of this technology. nih.govrsc.org

Advanced Applications and Future Research Directions in 2,7 Diacetyl 1,8 Naphthyridine Chemistry

Development of Novel Materials with Tunable Optical Properties (e.g., Dyes, Fluorescent Probes)

The 1,8-naphthyridine (B1210474) core is known to be a component of various fluorescent compounds. The derivatization of the acetyl groups in 2,7-Diacetyl-1,8-naphthyridine offers a strategic pathway to novel dyes and fluorescent probes with tunable optical properties. The introduction of different substituents allows for the modulation of the electronic structure, which in turn affects the absorption and emission spectra of the resulting molecules.

For instance, the substitution of the 4-methyl- ntu.edu.twresearchgate.net-naphthyridine core at the 2 and 7 positions with alkylamines has been shown to yield highly fluorescent compounds. ntu.edu.tw These derivatives exhibit fluorescence in the visible region, making them potentially useful as markers in biochemical and nucleic acid technologies. ntu.edu.tw The ease of synthesis of these small and stable fluorescent probes highlights the potential of using this compound as a starting material for similar functionalizations. ntu.edu.tw

Furthermore, a push-pull conjugated molecule, 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN), has been designed to act as an ultrasensitive fluorescent probe. nih.gov This molecule demonstrates how the 2,7-disubstituted 1,8-naphthyridine scaffold can be integrated into complex systems with specific sensing capabilities. nih.gov The acetyl groups of this compound can be chemically modified to introduce similar push-pull characteristics, leading to new fluorescent probes for various analytes.

Below is a table summarizing the photophysical properties of representative 2,7-disubstituted 1,8-naphthyridine derivatives, illustrating the tunability of their optical properties.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 2,7-Dipropylamino-4-methyl-[1.8]-naphthyridine | 340 | 435 | 0.68 | mdpi.com |

| 2,7-Dihexylamino-4-methyl-[1.8]-naphthyridine | 340 | 435 | 0.72 | ntu.edu.tw |

| 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN) | Not Specified | Not Specified | Not Specified | nih.gov |

Integration into Complex Functional Supramolecular Devices

The rigid and planar structure of the 1,8-naphthyridine core, combined with its specific hydrogen-bonding capabilities, makes it an excellent candidate for the construction of supramolecular assemblies and devices. The 2,7-disubstituted framework can be utilized to create molecular tweezers and other host-guest systems.

Research has demonstrated the synthesis of oxacalixarenes and oxacyclophanes containing 1,8-naphthyridines, which function as molecular tweezers with concave-surface functionality. rsc.org These structures are formed by reacting 2,7-dichloro-1,8-naphthyridine (B19096) with diphenols. rsc.org Similarly, this compound could be derivatized to form di-functional linkers for the assembly of complex supramolecular architectures. The acetyl groups can be converted into various functionalities that can participate in non-covalent interactions, such as hydrogen bonding or metal coordination, to drive the self-assembly process.

The development of such supramolecular devices is a promising area of research with potential applications in molecular recognition, sensing, and catalysis.

In-Depth Mechanistic Studies of Novel Chemical Transformations and Derivatizations

The reactivity of the acetyl groups in this compound opens up a wide range of possibilities for chemical transformations and derivatizations. Understanding the mechanisms of these reactions is crucial for controlling the synthesis of new functional molecules.

For example, the conversion of halogeno-2,7- and 1,8-naphthyridines into their amino derivatives has been studied to understand the underlying substitution mechanisms. researchgate.net These studies have revealed complex reaction pathways, including SN(AE)ipso and SN(AE)tele substitutions. researchgate.net In-depth mechanistic investigations of reactions involving the acetyl groups of this compound, such as condensation, oxidation, and reduction reactions, would provide valuable insights for synthetic chemists.

Detailed kinetic and computational studies can elucidate the transition states and reaction intermediates, enabling the optimization of reaction conditions and the prediction of product selectivity. This fundamental knowledge is essential for the rational design and synthesis of novel 1,8-naphthyridine-based compounds.

Exploration of New Catalytic Systems Based on this compound Ligands

The 1,8-naphthyridine scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The 2,7-disubstituted derivatives can act as bidentate ligands, and the nature of the substituents at these positions can significantly influence the catalytic activity of the resulting metal complexes.

For instance, palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes have been synthesized and their catalytic activity in cross-coupling reactions has been examined. mdpi.com Ruthenium complexes with 2- and 7-substituted 1,8-naphthyridinyl ligands have been investigated for transfer hydrogenation of aldehydes. ntu.edu.tw

The acetyl groups in this compound can be modified to create a diverse library of ligands with tailored electronic and steric properties. For example, condensation of the acetyl groups with amines can lead to Schiff base ligands, which are known to form catalytically active metal complexes. The exploration of new catalytic systems based on ligands derived from this compound is a promising avenue for the development of efficient catalysts for a wide range of organic transformations.

The table below presents examples of catalytic applications of metal complexes with 1,8-naphthyridine derivative ligands.

| Metal Complex/Ligand Derivative | Metal(s) | Catalytic Reaction | Reference |

| Palladium(II) complexes with 1,8-naphthyridine functionalized NHCs | Pd | Suzuki–Miyaura coupling | mdpi.com |

| Ruthenium(II) complexes with 2,7-disubstituted 1,8-naphthyridines | Ru | Transfer hydrogenation | ntu.edu.tw |

| Dicopper complex with 2,7-bis(2-pyridyl)-1,8-naphthyridine | Cu | One-pot synthesis of imines | ntu.edu.tw |

Emerging Roles in Bio-Inspired Chemical Systems (non-therapeutic applications)

The ability of the 1,8-naphthyridine scaffold to interact with biological molecules through hydrogen bonding and other non-covalent interactions has led to its exploration in bio-inspired chemical systems. While many studies focus on therapeutic applications, there is growing interest in non-therapeutic roles, such as in chemical sensors and probes for biological analytes.

The development of fluorescent probes for the detection of biomolecules is a key area of bio-inspired chemistry. As mentioned earlier, derivatives of 2,7-disubstituted 1,8-naphthyridines have been shown to be effective fluorescent probes. ntu.edu.twnih.gov For example, a 2,7-disubstituted 1,8-naphthyridine has been designed as an ultrasensitive fluorescent probe for glucopyranoside, demonstrating the potential for creating highly specific bio-sensors. nih.gov

The this compound molecule can serve as a platform for the synthesis of new bio-inspired sensors. The acetyl groups can be functionalized with recognition elements that specifically bind to target biomolecules, while the naphthyridine core provides the fluorescent signaling component. This approach could lead to the development of novel tools for diagnostics and molecular imaging.

Q & A

Q. What protocols are recommended for synthesizing stable metal complexes with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.